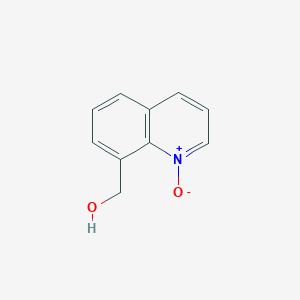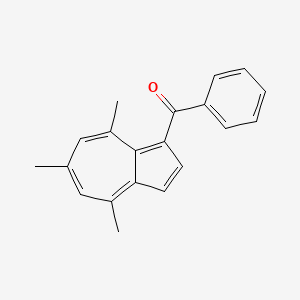
1'-Acetonaphthone, 4'-(acetonyloxy)-2-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- is a chemical compound with a complex structure that includes a naphthalene ring substituted with an acetyl group, an acetonyloxy group, and a chlorine atom
Vorbereitungsmethoden
The synthesis of 1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- typically involves multi-step organic reactions One common synthetic route starts with the acetylation of naphthalene to form 1-acetylnaphthalene This intermediate is then subjected to chlorination to introduce the chlorine atom at the 2-position
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the chlorine atom, depending on the reducing agent.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Esterification and Hydrolysis: The acetonyloxy group can undergo esterification to form more complex esters or hydrolysis to revert to the original alcohol and acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: This compound can be used as a probe to study enzyme-catalyzed reactions, particularly those involving acetylation and chlorination.
Medicine: Derivatives of this compound may exhibit biological activity, including anti-inflammatory, antiviral, or anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry: It is used in the production of dyes, fragrances, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.
Wirkmechanismus
The mechanism of action of 1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit or activate enzymes involved in acetylation or chlorination reactions. The acetonyloxy group can act as a leaving group, facilitating nucleophilic substitution reactions. The chlorine atom can participate in electrophilic aromatic substitution, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- can be compared with similar compounds such as:
1-Acetylnaphthalene: Lacks the acetonyloxy and chlorine substituents, making it less reactive in certain chemical reactions.
2-Chloro-1-acetylnaphthalene: Similar structure but lacks the acetonyloxy group, affecting its reactivity and applications.
4’-Acetonyloxy-1-acetylnaphthalene:
The presence of both the acetonyloxy and chlorine groups in 1’-Acetonaphthone, 4’-(acetonyloxy)-2-chloro- makes it unique and versatile for various chemical transformations and applications.
Eigenschaften
| 73622-69-2 | |
Molekularformel |
C15H13ClO3 |
Molekulargewicht |
276.71 g/mol |
IUPAC-Name |
1-[4-(2-chloroacetyl)naphthalen-1-yl]oxypropan-2-one |
InChI |
InChI=1S/C15H13ClO3/c1-10(17)9-19-15-7-6-12(14(18)8-16)11-4-2-3-5-13(11)15/h2-7H,8-9H2,1H3 |
InChI-Schlüssel |
DRZGRVYAIDGBMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[4-(Chloromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14453934.png)






